![molecular formula C30H26N2O2S2 B388575 1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B388575.png)
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of 4-ethyl-phenylsulfanyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale batch or continuous processes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
化学反应分析
Types of Reactions
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroquinones or other reduced forms.
Substitution: Replacement of amino or phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
科学研究应用
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE could have applications in various fields:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying cellular processes or as a staining agent.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action for 1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE would depend on its specific application. In biological systems, it might interact with cellular components, enzymes, or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: A simpler analog with similar reactivity.
2,3-Diaminoanthraquinone: Another analog with different substitution patterns.
4,4’-Diamino-2,2’-bis(phenylsulfanyl)anthraquinone: A compound with similar functional groups but different structural arrangement.
Uniqueness
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE’s unique combination of amino and phenylsulfanyl groups, along with its specific substitution pattern, might confer distinct chemical and biological properties, making it valuable for specialized applications.
属性
分子式 |
C30H26N2O2S2 |
|---|---|
分子量 |
510.7g/mol |
IUPAC 名称 |
1,4-diamino-2,3-bis[(4-ethylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2S2/c1-3-17-9-13-19(14-10-17)35-29-25(31)23-24(28(34)22-8-6-5-7-21(22)27(23)33)26(32)30(29)36-20-15-11-18(4-2)12-16-20/h5-16H,3-4,31-32H2,1-2H3 |
InChI 键 |
UTMHRKRLUQQDSG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)CC)N)C(=O)C5=CC=CC=C5C3=O)N |
规范 SMILES |
CCC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)CC)N)C(=O)C5=CC=CC=C5C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


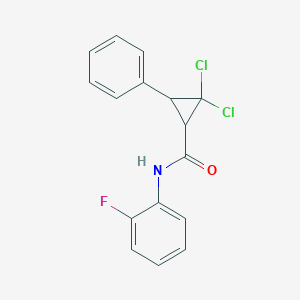
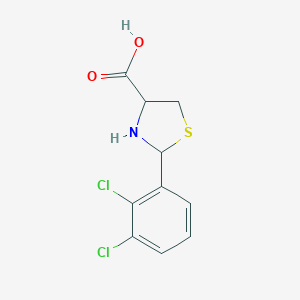
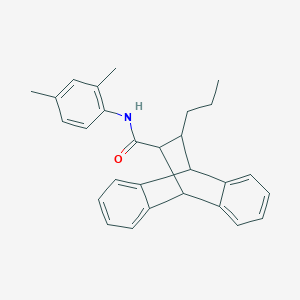
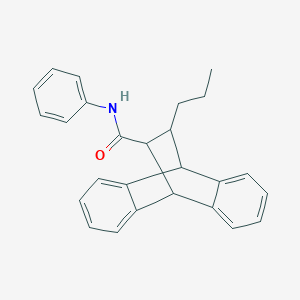
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B388499.png)
![5-[(2-bromoethyl)sulfanyl]-1-phenyl-1H-tetraazole](/img/structure/B388500.png)
![2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B388501.png)
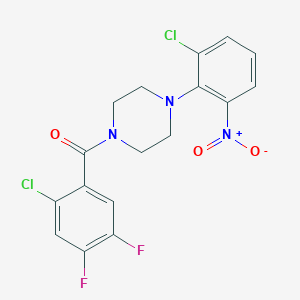
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B388503.png)
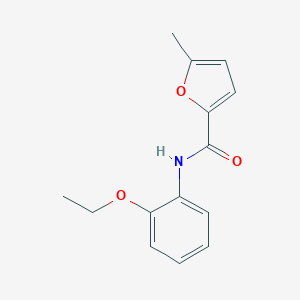
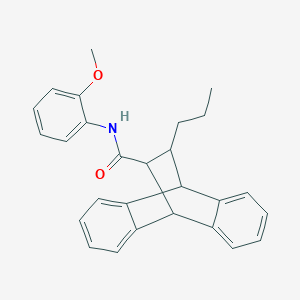
![1H-benzimidazol-2-yl [1,1'-biphenyl]-4-ylmethyl sulfide](/img/structure/B388507.png)
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B388508.png)
![5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B388513.png)
